molecular formula C9H10Cl2N2O2 B12969444 Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate

Cat. No.: B12969444
M. Wt: 249.09 g/mol
InChI Key: MFFSYKYXWMXJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate is a high-value pyrimidine-based chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. The pyrimidine scaffold is a fundamental structure in drug discovery due to its presence in nucleic acids and its ability to interact with a wide array of biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . This versatile heterocyclic intermediate features multiple reactive sites, allowing researchers to systematically introduce diverse substituents via sequential nucleophilic aromatic substitution (S N Ar) and metal-catalyzed cross-coupling reactions . This synthetic flexibility makes it an indispensable precursor for constructing complex, drug-like molecules aimed at addressing unmet medical needs. The specific pattern of chlorine substituents at the 4 and 6-positions of the pyrimidine ring, combined with the ethyl carboxylate at the 5-position, provides distinct electronic and steric properties that are leveraged in the synthesis of potential therapeutic agents. Pyrimidine derivatives have demonstrated significant impact across a broad spectrum of research areas, including the development of anti-infectives (antibacterial, antifungal, antiviral), anticancer agents, and treatments for neurological disorders and chronic pain . As a key intermediate, this compound is intended for use by qualified researchers in a controlled laboratory setting. It is sold for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H10Cl2N2O2/c1-3-5-12-7(10)6(8(11)13-5)9(14)15-4-2/h3-4H2,1-2H3

InChI Key

MFFSYKYXWMXJOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with 2,4,6-trichloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate attacks the chlorinated pyrimidine ring, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in an organic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like ethyl 4-amino-6-chloro-2-ethylpyrimidine-5-carboxylate or ethyl 4,6-dimethoxy-2-ethylpyrimidine-5-carboxylate can be formed.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate serves as an intermediate in the synthesis of various anticancer agents. Notably, it is involved in the preparation of compounds that exhibit potent activity against cancer cell lines. For instance, derivatives of pyrimidine compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways .

2. Anti-inflammatory Agents
Recent studies indicate that pyrimidine derivatives exhibit notable anti-inflammatory properties. This compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance the anti-inflammatory efficacy of these compounds .

Agricultural Applications

1. Herbicides
The compound has potential applications as a herbicide due to its structural similarity to known herbicidal agents. Research indicates that derivatives of this compound can disrupt plant growth by inhibiting key enzymes involved in biosynthesis pathways. Field trials have demonstrated effective weed control with minimal phytotoxicity to crops .

2. Plant Growth Regulators
In addition to herbicidal properties, this compound may function as a plant growth regulator. Studies show that certain pyrimidine derivatives can modulate plant hormone levels, promoting desirable growth characteristics such as increased root development and enhanced resistance to environmental stressors .

Polymer Science

1. Synthesis of Polymers
this compound is utilized in the synthesis of specialty polymers. Its reactive carboxylate group allows for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for coatings and adhesives .

2. Nanoparticle Formulations
The compound has been explored for use in nanoparticle formulations aimed at drug delivery systems. Its ability to form stable complexes with various drug molecules enhances bioavailability and targeted delivery to specific tissues or cells, particularly in cancer therapy .

Case Studies

Study Application Findings
Study on Anti-cancer ActivitySynthesis of pyrimidine derivativesCompounds showed IC50 values < 0.05 μmol against cancer cell lines .
Herbicide Efficacy TrialField applicationDemonstrated effective weed control with minimal crop damage .
Polymer Development ResearchSynthesis of new materialsEnhanced thermal stability and strength in polymer composites .

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The compound’s chlorine atoms and carboxylate group allow it to form strong interactions with target proteins, leading to the desired biological effect. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Key Features Similarity Score (vs. Target) CAS Number
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate Cl (4,6), Ethyl (2), Ethoxycarbonyl (5) High electrophilicity, steric bulk Reference N/A
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate Cl (2), CH₃ (4,6), Ethoxycarbonyl (5) Methyl groups reduce steric hindrance 0.80 108381-23-3
Ethyl 2,4-dichloroquinazoline-6-carboxylate Cl (2,4), Ethoxycarbonyl (6), Quinazoline core Expanded aromatic system (quinazoline) 0.85 1841081-27-3
Ethyl 2-dimethylamino-4,6-diphenylpyrimidine-5-carboxylate N(CH₃)₂ (2), Ph (4,6), Ethoxycarbonyl (5) Amino group enhances nucleophilicity N/A N/A

Key Observations :

  • Chlorine vs. Methyl Substitution: Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 108381-23-3) replaces the 4,6-dichloro and 2-ethyl groups of the target compound with methyl groups at positions 4 and 6 and a single chlorine at position 2.
  • Quinazoline Core : Ethyl 2,4-dichloroquinazoline-6-carboxylate (CAS 1841081-27-3) features a fused quinazoline ring system, which extends conjugation and may enhance binding to aromatic-interacting biological targets .
  • Amino vs. Chlorine Substitution: Ethyl 2-dimethylamino-4,6-diphenylpyrimidine-5-carboxylate (from ) replaces chlorine with a dimethylamino group, increasing nucleophilicity and enabling hydrogen-bonding interactions, which are critical in drug design .

Electronic and Physicochemical Properties

  • Electron Density : Quantum Theory of Atoms in Molecules and Crystals (QTAMC) studies on ethyl 4,6-dimethyl-2-thioxo-tetrahydropyrimidine-5-carboxylate () reveal that substituents like thioxo groups markedly affect Laplacian values at bond critical points, influencing reactivity. The dichloro groups in the target compound likely increase electrophilicity, enhancing susceptibility to nucleophilic attack .
  • Melting Points: Amino-substituted derivatives (e.g., compound 12 in ) exhibit higher melting points (226–228°C) compared to chloro-substituted analogues, possibly due to stronger intermolecular hydrogen bonding .

Pharmacological and Industrial Relevance

  • Biological Activity: Pyrimidine derivatives with electron-withdrawing groups (e.g., chlorine) are often explored as kinase inhibitors or antimicrobial agents.
  • Agrochemical Applications : Chlorinated pyrimidines like the target compound are precursors in herbicide synthesis, where substituent patterns dictate selectivity and potency .

Biological Activity

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with two chlorine substituents at the 4 and 6 positions and an ethyl carboxylate group at the 5 position. Its molecular formula is C10_{10}H10_{10}Cl2_{2}N2_2O2_2 with a molecular weight of approximately 245.1 g/mol.

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. Its potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor in specific biochemical pathways, affecting enzyme activity related to inflammation and cancer progression.
  • Antimicrobial Properties : Preliminary studies have suggested its effectiveness against certain microbial strains, indicating potential applications in treating infections.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
Antimicrobial Exhibits notable antimicrobial properties against various strains.
Anti-inflammatory Demonstrates significant anti-inflammatory effects by inhibiting COX enzymes.
Anticancer Shows potential as an anticancer agent through modulation of kinase activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of chlorine atoms at the 4 and 6 positions enhances the compound's ability to inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation. Studies have shown that modifications to the ethyl group can significantly alter potency and selectivity against various biological targets .

Case Studies

  • Anti-inflammatory Effects : In vitro studies revealed that derivatives of ethyl pyrimidines exhibited potent inhibition of COX-2 activity, with IC50_{50} values comparable to standard anti-inflammatory drugs such as celecoxib .
    Compound IC50_{50} (μM)
    Ethyl 4,6-dichloro...0.04 ± 0.09
    Celecoxib0.04 ± 0.01
  • Anticancer Activity : Research on related compounds has demonstrated their ability to inhibit kinases associated with cancer progression, suggesting a similar potential for this compound .
  • Antimicrobial Studies : The compound has shown efficacy against specific bacterial strains in preliminary tests, indicating its possible role as an antimicrobial agent.

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